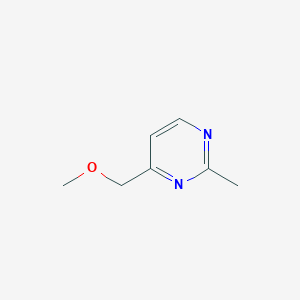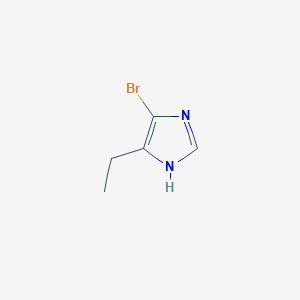
N,N'-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine derivatives have been investigated for their anticancer properties. They have shown cytotoxic effects against certain cancer cell lines, indicating their potential as chemotherapeutic agents .
Industry: The compound is also used in the development of new materials with specific properties, such as conductivity or fluorescence. These materials have applications in electronics, sensors, and other advanced technologies .
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: A core structure shared by many derivatives with diverse biological activities.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Another derivative with similar antimicrobial and anticancer properties.
N-(4-nitrophenyl)-1,3,4-thiadiazole: Known for its potent antimicrobial activity.
Uniqueness: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine stands out due to its dimethylamine functional group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Eigenschaften
Molekularformel |
C5H10N4S |
|---|---|
Molekulargewicht |
158.23 g/mol |
IUPAC-Name |
N,N'-dimethyl-N'-(1,3,4-thiadiazol-2-yl)methanediamine |
InChI |
InChI=1S/C5H10N4S/c1-6-3-9(2)5-8-7-4-10-5/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
VEESXVASROONFY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCN(C)C1=NN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




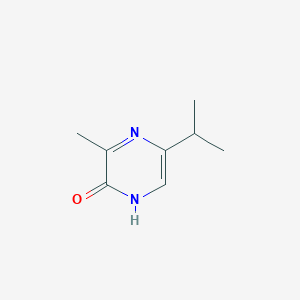
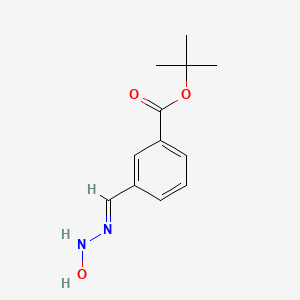


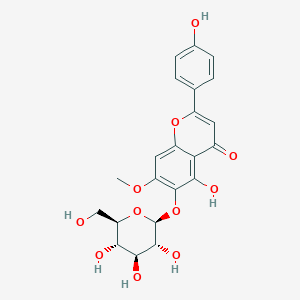
![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
